1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound that belongs to the class of sulfonamide derivatives It features a thiophene ring substituted with a methyl group and a piperazine ring linked to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves the following steps:
Preparation of 5-Methylthiophene-2-sulfonyl Chloride: This intermediate is synthesized by reacting 5-methylthiophene-2-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of Piperazine Derivative: The resulting sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine derivative.
Attachment of Propan-2-ol: Finally, the piperazine derivative undergoes nucleophilic substitution with propan-2-ol to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance sustainability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the thiophene ring or the piperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and autoimmune disorders.
Industry: The compound's unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine: A closely related compound with a similar structure but lacking the propan-2-ol moiety.
1-(4-(Phenylsulfonyl)piperazin-1-yl)propan-2-ol: A structural analog with a phenyl group instead of a thiophene ring.
Uniqueness: 1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol stands out due to its unique combination of a thiophene ring and a piperazine ring, which imparts distinct chemical and biological properties compared to its analogs
Biological Activity
1-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol, with the CAS number 1281801-80-6, is a compound of interest due to its potential biological activities. This compound features a piperazine moiety substituted with a methylthiophenesulfonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₃S |
Molecular Weight | 304.4 g/mol |
CAS Number | 1281801-80-6 |
The compound's structure includes a piperazine ring, which is known for enhancing solubility and bioavailability in drug design.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing sulfonyl and piperazine groups. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. The sulfonamide moiety is particularly effective in inhibiting bacterial growth through interference with folic acid synthesis pathways.
Enzyme Inhibition
Enzyme inhibition studies suggest that compounds with similar structures can act as inhibitors for several enzymes, including:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is crucial in the de novo synthesis of pyrimidines. Inhibitors targeting DHODH are being explored for their potential in treating autoimmune diseases and cancers .
- Tyrosinase : Compounds with a similar framework have demonstrated significant inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This activity indicates potential applications in skin-related conditions and cosmetic formulations .
Case Study 1: Inhibition of DHODH
A study evaluating the activity of sulfonamide derivatives against DHODH found that certain compounds exhibited IC50 values significantly lower than established inhibitors like brequinar and teriflunomide. This suggests that modifications to the piperazine structure can enhance inhibitory activity against DHODH, making it a candidate for further development as an immunosuppressive agent .
Case Study 2: Antimicrobial Efficacy
In vitro assays conducted on related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways .
Summary of Biological Activities
Future Directions
Further research is required to explore the full spectrum of biological activities associated with this compound, including:
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Structural modifications to enhance potency and selectivity.
- Mechanistic studies to elucidate pathways affected by the compound.
Properties
IUPAC Name |
1-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S2/c1-10(15)9-13-5-7-14(8-6-13)19(16,17)12-4-3-11(2)18-12/h3-4,10,15H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXOMSRWZMGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.